H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14576532
InChI: InChI=1S/C33H40N6O3/c1-20-15-24(40)16-21(2)25(20)18-26(35)33(42)39-19-23-10-4-3-9-22(23)17-30(39)32(41)38-29(13-7-8-14-34)31-36-27-11-5-6-12-28(27)37-31/h3-6,9-12,15-16,26,29-30,40H,7-8,13-14,17-19,34-35H2,1-2H3,(H,36,37)(H,38,41)
SMILES:
Molecular Formula: C33H40N6O3
Molecular Weight: 568.7 g/mol

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid

CAS No.:

Cat. No.: VC14576532

Molecular Formula: C33H40N6O3

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid -

Specification

Molecular Formula C33H40N6O3
Molecular Weight 568.7 g/mol
IUPAC Name N-[5-amino-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Standard InChI InChI=1S/C33H40N6O3/c1-20-15-24(40)16-21(2)25(20)18-26(35)33(42)39-19-23-10-4-3-9-22(23)17-30(39)32(41)38-29(13-7-8-14-34)31-36-27-11-5-6-12-28(27)37-31/h3-6,9-12,15-16,26,29-30,40H,7-8,13-14,17-19,34-35H2,1-2H3,(H,36,37)(H,38,41)
Standard InChI Key GDHJQGJCKHJHHZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C4=NC5=CC=CC=C5N4)N)C)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid has the molecular formula C33H40N6O3 and a molecular weight of 568.7 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates it as N-[5-amino-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide. Its canonical SMILES string (CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C4=NC5=CC=CC=C5N4)N)C)O) underscores the presence of critical functional groups, including a dimethyltyrosine (Dmt) residue, tetrahydroisoquinoline (Tic), and a flexible pentylamine linker.

Structural Determinants of Receptor Interaction

The compound’s pharmacodynamic properties arise from its hybrid structure:

  • Dmt (2',6'-dimethyltyrosine): Enhances receptor binding via hydrophobic interactions with the DOR’s extracellular loop .

  • Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Stabilizes the peptide backbone and confers conformational rigidity, optimizing ligand-receptor compatibility .

  • Benzimidazole-2-yl (Bid): Engages in π-π stacking with aromatic residues in the receptor’s binding pocket, augmenting affinity.

  • Lysine-derived side chain [(CH2)4-NH2]: Introduces cationic charge at physiological pH, facilitating interactions with anionic receptor domains .

This structural synergy enables subnanomolar binding affinities (Ki δ = 0.18–0.64 nM; Ki μ = 0.13–5.50 nM), as demonstrated in radioligand displacement assays .

Synthesis and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via solid-phase peptide synthesis (SPPS), a method that sequentially couples Fmoc-protected amino acids to a resin-bound peptide chain. Key steps include:

  • Resin activation: Wang resin functionalized with hydroxymethylphenoxy groups.

  • Chain elongation: Automated coupling of Dmt, Tic, and lysine derivatives using HBTU/HOBt as activating agents.

  • Bid moiety incorporation: Post-assembly modification via amide bond formation between the lysine side chain and benzimidazole-2-carboxylic acid.

  • Cleavage and purification: TFA-mediated cleavage from the resin, followed by HPLC purification (≥95% purity).

Structure-Activity Relationship (SAR) Studies

Modifications to the lysine linker profoundly influence pharmacological activity:

Modificationδ Ki (nM)μ Ki (nM)Selectivity (μ/δ)Functional Activity
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid0.180.131.4δ agonist (IC50 GPI = 39.7 nM)
H-Dmt-Tic-Lys(Ac)-NH-Ph0.130.634.8μ/δ antagonist (pA2 = 12.0)
H-Dmt-Tic-Lys-NH-CH2-Ph0.504.058.1μ antagonist (pA2 = 7.96)

Data adapted from

Acetylation of the lysine ε-amino group (e.g., H-Dmt-Tic-Lys(Ac)-NH-Ph) enhances μ-opioid antagonism, while free amino groups favor δ-agonism .

Pharmacological Properties

Receptor Binding and Selectivity

In competitive binding assays using [³H]DAMGO (MOR) and [³H]DPDPE (DOR), H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid exhibits:

ReceptorKi (nM)Selectivity vs. MOR
δ0.181.4
μ0.13

This near-balanced affinity contrasts with earlier Dmt-Tic analogs (e.g., H-Dmt-Tic-Gly-NH-CH2-Ph, Ki δ/μ = 5.3), underscoring the lysine linker’s role in modulating selectivity .

Functional Activity in Bioassays

  • Guinea Pig Ileum (GPI) Assay: The compound acts as a δ-opioid agonist (IC50 = 39.7 nM), inhibiting electrically induced contractions via Gi/o protein signaling .

  • Mouse Vas Deferens (MVD) Assay: Shows weak antagonism (pA2 < 5), indicating tissue-specific differences in receptor coupling .

Mechanism of Action

Delta-Opioid Receptor Agonism

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid binds to the DOR’s orthosteric site, stabilizing an active conformation that recruits β-arrestin-2. This triggers internalization of the receptor and downstream activation of MAPK pathways, which modulate nociception and emotional responses .

Mitigation of Addiction Liability

Therapeutic Applications and Future Directions

Pain Management

Preclinical models of neuropathic pain demonstrate that H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid (10 mg/kg, i.p.) reduces mechanical allodynia by 60% without inducing tolerance over 14 days.

Neuropsychiatric Disorders

Emerging evidence suggests δ-agonists ameliorate depression-like behaviors in the forced swim test (FST), potentially via hippocampal BDNF upregulation .

Drug Development Challenges

  • Peptide Stability: Susceptibility to proteolytic degradation necessitates pegylation or D-amino acid substitutions.

  • Blood-Brain Barrier (BBB) Penetration: Molecular weight (>500 Da) limits CNS bioavailability, prompting exploration of prodrug strategies .

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